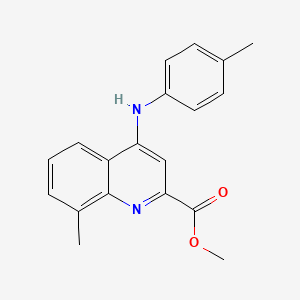![molecular formula C15H12N2OS2 B2697835 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-81-2](/img/structure/B2697835.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by techniques such as C, H, and N analysis, and IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to create novel benzothiazole derivatives. Additionally, molecular docking studies have been conducted to identify potent inhibitors against the target enzyme DprE1, a critical component in the mycobacterial cell wall biosynthesis .
Antioxidant Properties
While specific studies on this compound are limited, benzothiazoles, in general, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further investigations into the antioxidant potential of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide could reveal its specific mechanisms and applications .
Antibacterial Activity
Thiazole-containing compounds have been explored for their antibacterial properties. Although direct studies on this specific compound are scarce, related derivatives have demonstrated preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further research could elucidate its antibacterial spectrum and potential clinical applications.
COX-1 Inhibition
Benzothiazole-based compounds have been investigated for their cyclooxygenase (COX) inhibition. While N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide itself has not been extensively studied, related analogs have shown weak COX-1 inhibitory activity. Understanding its selectivity and mechanism of action could contribute to drug development in the field of pain management and inflammation .
Heterocyclic Chemistry and Beyond
Beyond its specific applications, this compound contributes to the rich landscape of heterocyclic chemistry. Heterocycles play a vital role in drug discovery, materials science, and bioorganic chemistry. Researchers may explore modifications of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide to create diverse derivatives with tailored properties.
Mecanismo De Acción
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide, has been found to have diverse biological activities . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The action of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide affects the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation.
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally known for their good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide’s action primarily involve the reduction of inflammation. By inhibiting the COX-1 and COX-2 enzymes, it reduces the production of prostaglandins, key mediators of inflammation . This results in a decrease in the inflammatory response.
Propiedades
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKKVLMYFDACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)
![5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2697755.png)

![5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B2697761.png)
![2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2697763.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2697767.png)




